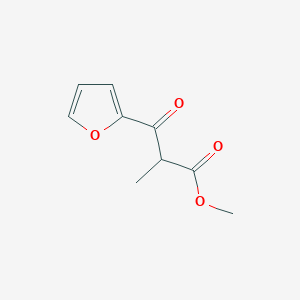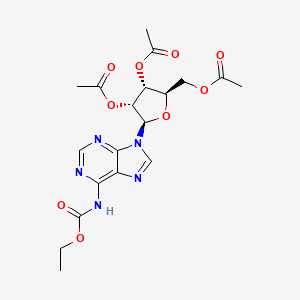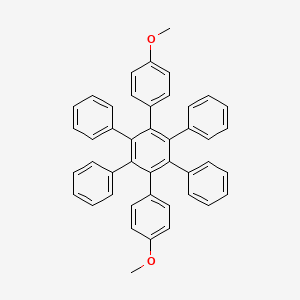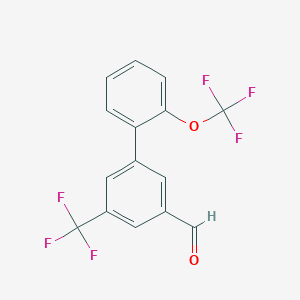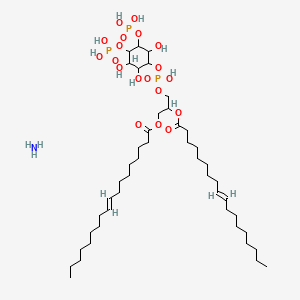
1,2-dioleoyl-sn-glycero-3-phospho-(1'-Myo-inositol-4',5'-bisphosphate) (aMMoniuM salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt): is a phosphoinositide, a type of phospholipid that plays a critical role in cellular signaling. This compound is a minor component of cell membranes but is essential for various cellular processes, including signal transduction and membrane trafficking .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation and subsequent attachment of the inositol ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes stringent quality control measures to ensure the compound’s purity and stability. The final product is usually lyophilized and stored at low temperatures to maintain its integrity .
化学反応の分析
Types of Reactions: 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. These reactions are crucial for its role in cellular signaling .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phospholipase C, resulting in the formation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).
Phosphorylation: Involves kinases such as PI 3-kinase, converting it to PI (3,4,5)P3.
Dephosphorylation: Catalyzed by phosphatases, reverting it to its original form.
Major Products: The major products formed from these reactions include IP3, DAG, and PI (3,4,5)P3, all of which are vital for downstream signaling pathways .
科学的研究の応用
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) is extensively used in scientific research due to its role in cellular signaling. Its applications include:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cellular processes such as endocytosis, exocytosis, and cytoskeletal rearrangements.
Medicine: Explored for its potential in drug delivery systems and as a target for therapeutic interventions in diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of biosensors and diagnostic tools.
作用機序
The compound exerts its effects by acting as a substrate for various enzymes involved in cellular signaling pathways. It is hydrolyzed by phospholipase C to produce IP3 and DAG, which then activate downstream signaling components such as protein kinase C and calcium channels. Additionally, it can be phosphorylated by PI 3-kinase to form PI (3,4,5)P3, which activates the AKT pathway, crucial for cell survival and proliferation .
類似化合物との比較
- 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’-bisphosphate) (ammonium salt)
- 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt)
- 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt)
Uniqueness: 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) is unique due to its specific role in the IP3/DAG pathway and its ability to be phosphorylated to form PI (3,4,5)P3, making it a critical component in multiple signaling pathways .
特性
分子式 |
C45H88NO19P3 |
|---|---|
分子量 |
1040.1 g/mol |
IUPAC名 |
azane;[3-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-43-40(48)41(49)44(62-65(51,52)53)45(42(43)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17+,20-18+; |
InChIキー |
FWDOQVLMXPDBBT-ZGWGUCJNSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





